3-(Fluorosulfonyl)-4-methoxybenzoic acid
Overview
Description
3-(Fluorosulfonyl)-4-methoxybenzoic acid is an organic compound characterized by the presence of a fluorosulfonyl group attached to a benzoic acid core, with a methoxy group at the para position relative to the carboxylic acid
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorosulfonylation of 4-methoxybenzoic acid using fluorosulfonylating reagents such as sulfuryl fluoride (SO2F2) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the generated acid by-products.
Industrial Production Methods
Industrial production of 3-(Fluorosulfonyl)-4-methoxybenzoic acid may involve more scalable and efficient methods, such as continuous flow processes or the use of automated reactors. These methods ensure consistent product quality and higher yields while minimizing the use of hazardous reagents and reducing waste .
Chemical Reactions Analysis
Types of Reactions
3-(Fluorosulfonyl)-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the fluorosulfonyl group can be reduced to a sulfonic acid or oxidized to a sulfonyl chloride.
Radical Reactions: The fluorosulfonyl group can generate radicals under specific conditions, which can then participate in radical addition reactions with alkenes or alkynes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonyl Chlorides: Formed from oxidation reactions.
Scientific Research Applications
3-(Fluorosulfonyl)-4-methoxybenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-(Fluorosulfonyl)benzoic acid: Lacks the methoxy group, resulting in different reactivity and applications.
4-(Fluorosulfonyl)benzoic acid: Similar structure but with the fluorosulfonyl group at the para position relative to the carboxylic acid.
4-(Chlorosulfonyl)benzoic acid: Contains a chlorosulfonyl group instead of a fluorosulfonyl group, leading to different chemical properties and reactivity.
Uniqueness
The methoxy group can influence the electronic properties of the molecule, affecting its reactivity in substitution and radical reactions .
Properties
IUPAC Name |
3-fluorosulfonyl-4-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO5S/c1-14-6-3-2-5(8(10)11)4-7(6)15(9,12)13/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPKNOFHNYQSLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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